Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate
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Overview
Description
Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate is an organic compound with the molecular formula C11H15NO2S and a molecular weight of 225.31 g/mol . It is characterized by the presence of an amino group, a methyl ester group, and a methylsulfanyl-substituted phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(methylsulfanyl)benzaldehyde and methyl acrylate.
Reaction Conditions: The key steps involve a Michael addition reaction followed by reductive amination. The reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate, and a reducing agent like sodium borohydride.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydride).
Scientific Research Applications
Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate can be compared with similar compounds such as:
Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate: This compound has an isopropyl group instead of a methylsulfanyl group, leading to different chemical and biological properties.
Methyl 3-amino-3-[4-(methylsulfonyl)phenyl]propanoate:
Methyl 3-amino-3-[4-(methylthio)phenyl]propanoate: This compound has a methylthio group, which can influence its chemical behavior and interactions.
Properties
CAS No. |
827034-72-0 |
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Molecular Formula |
C11H15NO2S |
Molecular Weight |
225.31 g/mol |
IUPAC Name |
methyl 3-amino-3-(4-methylsulfanylphenyl)propanoate |
InChI |
InChI=1S/C11H15NO2S/c1-14-11(13)7-10(12)8-3-5-9(15-2)6-4-8/h3-6,10H,7,12H2,1-2H3 |
InChI Key |
UDZBDPGRFQAORG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)SC)N |
Origin of Product |
United States |
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